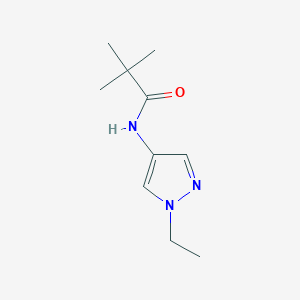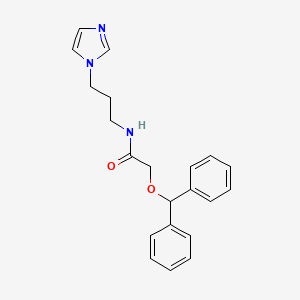![molecular formula C18H20N2O2 B7545247 N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide, also known as N-ethyl-3-phenyl-N-(phenylacetyl) propanamide (EPAP), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAP is a synthetic compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, EPAP has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
EPAP is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, EPAP is thought to increase the expression of genes that are involved in cell differentiation and apoptosis, which may explain its potential as a treatment for cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
EPAP has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid protein aggregation in Alzheimer's disease, and the modulation of immune function in multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EPAP is its ability to selectively inhibit HDAC activity, which may reduce the risk of off-target effects. However, one limitation of EPAP is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.
Zukünftige Richtungen
For research on EPAP include investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, as well as its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of EPAP in preclinical and clinical trials.
Synthesemethoden
The synthesis of EPAP involves a multistep process that includes the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then reacted with phenylacetyl chloride in the presence of a base to form EPAP. The final product is purified by column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
EPAP has been the subject of several studies investigating its potential therapeutic applications. One study investigated the ability of EPAP to inhibit the growth of breast cancer cells by inducing apoptosis. Another study investigated the potential of EPAP as a treatment for Alzheimer's disease by targeting the beta-amyloid protein, which is implicated in the pathogenesis of the disease. EPAP has also been investigated for its potential as a treatment for Parkinson's disease, multiple sclerosis, and epilepsy.
Eigenschaften
IUPAC Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGBIRNHXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)





![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


